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Cyclohexylsulfamate

Cat. No.: B1227001
M. Wt: 178.23 g/mol
InChI Key: HCAJEUSONLESMK-UHFFFAOYSA-M
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Description

Historical Trajectories and Early Academic Inquiries of Sulfamate (B1201201) Chemistry

The scientific exploration of sulfamates is intrinsically linked to the study of their parent compound, sulfamic acid (H₂NSO₃H). Structurally related to sulfuric acid, sulfamic acid is a white, crystalline, non-hygroscopic solid that is highly ionized in aqueous solutions. ilacadofsci.com Its stability and properties led to its investigation as a superior primary standard of reference in analytical chemistry for standardizing bases. ilacadofsci.com

Commercial interest in sulfamate chemistry grew in the late 1930s with the availability of sulfamic acid. sterc.org A pivotal moment in the applied chemistry of sulfamates occurred in 1938 when Piontelli and Cambri first reported on nickel plating from sulfamate solutions. sterc.org This discovery opened a new avenue for sulfamates in the field of electrodeposition. Subsequent research led to a 1940 patent covering the electroplating of copper, nickel, and lead from sulfamate electrolytes. sterc.org The first commercial-scale application of a sulfamate nickel plating bath in the United States was introduced to the electrotype industry in 1949. sterc.org

Concurrently, the synthesis of specific sulfamate derivatives was being explored. Cyclohexylsulfamic acid and its salts (cyclamates) were first synthesized in 1937. chemicalbook.com The synthesis was achieved through the sulfonation of cyclohexylamine (B46788). chemicalbook.com A patent was granted in 1942 following the accidental discovery of the compound's intensely sweet taste. chemicalbook.com Early preparative methods for alkyl and aryl sulfamic acids involved the reaction of amines with chlorosulfonic acid in non-aqueous solvents. ilacadofsci.com The commercial production of sulfamic acid itself was often achieved by the reaction of fuming sulfuric acid with urea. ilacadofsci.com These foundational studies established the basis for the synthesis and application of sulfamates, including cyclohexylsulfamate. ilacadofsci.comchemicalbook.com

Interdisciplinary Significance and Research Landscape of this compound

The applications of this compound extend into numerous and diverse fields of research, demonstrating its interdisciplinary significance. Its utility is rooted in its distinct chemical properties, which have been leveraged in materials science, pharmaceutical chemistry, and antimicrobial research.

Materials Science and Electrochemistry : Building on early discoveries, sulfamate solutions, particularly nickel sulfamate, are crucial in the electroplating and electrotyping industries. sterc.org More recently, research has explored the use of sodium N-cyclohexylsulfamate in the fabrication of advanced materials. For instance, it has been shown to improve the water flux and salt rejection of novel nanofiltration membranes developed through interfacial polymerization. researchgate.net

Pharmaceutical and Medicinal Chemistry : In pharmaceutical sciences, this compound is recognized as a pharmaceutically acceptable counterion for forming stable salts of drug compounds. rjpdft.comgoogle.com The formation of a this compound salt can modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its core chemical structure. rjpdft.com This is exemplified in recent studies on host-guest complexes involving medicinal biguanides, where this compound serves as a salt-forming agent. acs.org

Antimicrobial Research : A significant area of contemporary research involves the synthesis and characterization of novel complexes incorporating this compound. A notable example is a complex formed between chlorhexidine (B1668724) (a potent antiseptic) and N-cyclohexylsulfamate. nih.govresearchgate.net This novel material, identified through extensive spectroscopic and crystallographic analysis, exhibits broad-spectrum antimicrobial activity. nih.govresearchgate.netunt.edu The incorporation of a bioactive counterion like cyclamate presents a unique approach to designing new antimicrobial agents. nih.govresearchgate.net

Metabolomics : The presence of this compound has been detected in human biological samples, such as in studies of the gut metabolome of pregnant women. frontiersin.org This highlights its relevance in the field of metabolomics, where researchers aim to understand the complex chemical processes involving small molecules within biological systems.

The following table summarizes the key interdisciplinary research areas for this compound.

Interactive Table: Interdisciplinary Applications of this compound
Field of Research Specific Application Key Finding
Materials Science Additive in nanofiltration membrane synthesis Improves water flux and salt rejection of membranes. researchgate.net
Electrochemistry Electrolyte for nickel plating Enables high-quality electrodeposition of nickel. sterc.org
Pharmaceuticals Forms pharmaceutically acceptable salts of APIs Modifies physicochemical properties of drugs. rjpdft.comgoogle.com
Antimicrobial Chemistry Component of a chlorhexidine-cyclamate complex Creates a novel material with broad-spectrum antimicrobial activity. nih.govresearchgate.net
Metabolomics Analyte in gut metabolome studies Identified as a metabolite in human fecal samples. frontiersin.org

Foundational Methodological Frameworks in this compound Studies

The study of this compound relies on established methodologies for its synthesis, characterization, and quantification. These frameworks are crucial for ensuring the purity, structural integrity, and concentration of the compound in various research contexts.

Synthesis Methods The primary synthesis route for cyclamates involves the sulfonation of cyclohexylamine. chemicalbook.com This reaction can be carried out using several sulfonating agents, including sulfamic acid, sulfur trioxide, or a sulfate (B86663) salt, typically in the presence of a tertiary base like triethylamine (B128534) which acts as a condensing agent. chemicalbook.com The resulting amine salts of cyclamate are then converted to the desired metal salt (e.g., sodium or calcium) by reacting them with the corresponding metal oxide. chemicalbook.com A more general method for preparing N-substituted sulfamic acids involves the reaction of the appropriate amine with chlorosulfonic acid in a non-aqueous solvent. ilacadofsci.com

Analytical and Characterization Techniques A comprehensive suite of analytical techniques is employed to identify, characterize, and quantify this compound.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound, often in food matrices. nanologica.comresearchgate.net For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (LC-MS or LC-MS/MS). chinesestandard.netresearchgate.net Gas Chromatography (GC) and Ion-Exchange Chromatography are also established methods for its analysis. nanologica.comresearchgate.netchinesestandard.net

Spectroscopic Methods : For unambiguous structural elucidation, several spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and Correlation Spectroscopy (COSY), provides detailed information about the molecular structure. nih.govresearchgate.net Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is used to identify functional groups within the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) : Beyond its use as a detector for chromatography, MS, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its complexes. nih.govresearchgate.net Direct Analysis in Real Time (DART) mass spectrometry has been developed for rapid screening. researchgate.net

Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the three-dimensional atomic arrangement in the crystalline state, which has been crucial in characterizing novel complexes involving this compound. nih.govresearchgate.net

Electrophoretic and Other Techniques : Capillary Zone Electrophoresis (CZE) with indirect UV detection offers another method for rapid determination. Various other analytical methods, including colorimetry and titration, have also been reported. researchgate.net

The table below details the primary analytical frameworks used in this compound research.

Interactive Table: Analytical Methods for this compound Studies
Technique Abbreviation Purpose Key Parameters/Notes
High-Performance Liquid Chromatography HPLC Separation and Quantification Often uses a C18 column with a methanol (B129727)/water mobile phase. nanologica.com
Gas Chromatography GC Separation and Quantification Requires derivatization of the analyte. researchgate.netchinesestandard.net
Liquid Chromatography-Mass Spectrometry LC-MS/MS High-sensitivity Quantification and Identification Provides structural confirmation and can correct for matrix effects using internal standards. researchgate.net
Nuclear Magnetic Resonance NMR Structural Elucidation 1H NMR and COSY are used to determine the chemical structure. nih.gov
Fourier-Transform Infrared Spectroscopy FTIR Functional Group Identification Typically performed using an Attenuated Total Reflection (ATR) accessory. researchgate.net
Single-Crystal X-ray Diffraction SC-XRD Absolute Structure Determination Provides unambiguous identification of the crystal structure of solid materials. nih.gov
Capillary Electrophoresis CE Separation and Quantification Used for rapid determination with indirect UV detection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12NO3S- B1227001 Cyclohexylsulfamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12NO3S-

Molecular Weight

178.23 g/mol

IUPAC Name

N-cyclohexylsulfamate

InChI

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/p-1

InChI Key

HCAJEUSONLESMK-UHFFFAOYSA-M

SMILES

C1CCC(CC1)NS(=O)(=O)[O-]

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cyclohexylsulfamate Analogues

Classical and Industrial Synthesis Routes to Cyclohexylsulfamate

The industrial production of this compound, commonly available as its sodium or calcium salt (cyclamate), primarily relies on the sulfonation of cyclohexylamine (B46788). atamanchemicals.comjj-lifescience.desorbit.ru This process involves the reaction of cyclohexylamine with a sulfonating agent. chemicalbook.com Several reagents can be used for this purpose, including sulfamic acid, sulfur trioxide, or a sulfate (B86663) salt. atamanchemicals.comchemicalbook.com

One common method involves reacting cyclohexylamine directly with sulfamic acid. jj-lifescience.detiiips.com This reaction can be carried out in a solvent, such as light oil or o-dichlorobenzene, at elevated temperatures, typically ranging from 160 to 200°C. bloomtechz.com The use of a tertiary base, like triethylamine (B128534) or trimethylamine, can act as a condensing agent in the reaction. atamanchemicals.comatamanchemicals.com

Another established industrial route utilizes sulfur trioxide as the sulfonating agent. atamanchemicals.comatamanchemicals.com The reaction between cyclohexylamine and sulfur trioxide also yields cyclamic acid. atamanchemicals.comwikipedia.org Historically, a process developed by Abbott Laboratories involved reacting cyclohexylamine with pure sodium suspended in a solvent, followed by chilling and purification steps. wikipedia.org

A variation on these methods involves the reaction of cyclohexylamine with ammonium (B1175870) sulfamate (B1201201). google.com This process is conducted by heating the reactants, initially to a temperature between 80 and 130°C to remove ammonia, and then further heating to between 130 and 200°C. google.com

Regardless of the specific sulfonating agent, the initial product is often the amine salt of cyclamic acid. This is then converted to the desired sodium or calcium salt by treatment with the corresponding metal hydroxide (B78521) or oxide. atamanchemicals.comjj-lifescience.dechemicalbook.com The final product, sodium or calcium cyclamate, is then typically purified through crystallization. tiiips.combloomtechz.com

A summary of common industrial synthesis reactants is presented below:

Starting MaterialSulfonating AgentBase/Condensing AgentFinal Salt Formation
CyclohexylamineSulfamic AcidTriethylamine (optional)Sodium Hydroxide / Calcium Hydroxide
CyclohexylamineSulfur TrioxideTrimethylamine (optional)Sodium Oxide / Calcium Oxide
CyclohexylamineAmmonium Sulfamate--
CyclohexylamineChlorosulfonic Acid-Barium Hydroxide & Sulfuric Acid

Advanced Synthetic Approaches and Process Optimization

In recent years, research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound. These advanced approaches include biocatalytic pathways and the application of green chemistry principles to traditional synthetic routes. databridgemarketresearch.comstartuptipsdaily.com

Enzymatic and Biocatalytic Synthesis Pathways

The use of enzymes in chemical synthesis offers advantages such as milder reaction conditions and potentially higher yields. startuptipsdaily.com While direct enzymatic synthesis of this compound is not yet a widespread industrial method, research into related enzymatic processes shows promise. For instance, cyclohexylamine oxidase, an enzyme from Brevibacterium oxydans, catalyzes the oxidation of cyclohexylamine to cyclohexanone (B45756). plos.org This highlights the potential for biocatalysts to interact with the cyclohexylamine precursor.

Hybrid methods that combine chemical synthesis with enzymatic steps are also being explored to improve efficiency. startuptipsdaily.com For example, enzymatic conversion could be used to produce a key intermediate, which is then chemically converted to the final product. Research in this area is ongoing, with a focus on discovering or engineering enzymes that can directly catalyze the sulfonation of cyclohexylamine or related precursors.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this includes using less toxic reagents and solvents, improving energy efficiency, and minimizing waste. clockss.org

One area of focus is the use of water as a solvent, which is considered a "green" solvent due to its non-toxic and environmentally benign nature. clockss.org Researchers have explored conducting reactions in aqueous media to reduce reliance on organic solvents. clockss.orgresearchgate.net For example, sodium cyclamate itself has been used as a catalyst in three-component reactions carried out in water at room temperature, demonstrating the potential for greener reaction conditions. clockss.org

Process optimization is another key aspect of green chemistry. This involves refining existing methods to improve yield, reduce reaction times, and lower energy consumption. startuptipsdaily.com For instance, optimizing the reaction conditions in the classical synthesis, such as temperature and pressure, can lead to a more efficient and sustainable process. The development of multicommutation methods for analysis can also contribute to greener processes by reducing the amount of solvent needed for quality control. acs.org Researchers are also investigating more cost-effective and environmentally friendly synthesis methods for related compounds like calcium N-cyclohexylsulfamate. solubilityofthings.com

Design and Synthesis of Substituted this compound Derivatives

The synthesis of this compound analogs involves modifying the core structure to explore new properties and applications. This can be achieved by functionalizing the cyclohexyl ring or by altering the sulfamate linkage to create more complex molecules.

Chemical Modifications and Functionalization of the Cyclohexyl Moiety

The cyclohexyl ring of this compound can be chemically modified to introduce various functional groups. One approach is through oxidation, where a keto group can be introduced into the cyclohexyl ring. researchgate.net For example, ozonation of cyclamate can lead to the formation of cyclohexanone as a major oxidation product. researchgate.net

Another strategy involves starting with a substituted cyclohexylamine. The synthesis can then proceed via the established sulfonation methods to yield a this compound derivative with a functionalized ring. The metabolism of cyclohexylamine in some species involves hydroxylation of the cyclohexane (B81311) ring, suggesting that hydroxylated derivatives could be synthesized. iarc.fr

The synthesis of N-cyclohexylformamide, a precursor for cyclohexyl isocyanide, demonstrates a method for modifying the amine group attached to the cyclohexyl ring, which could be a starting point for creating different sulfamate analogs. orgsyn.org Furthermore, the synthesis of mono-6-substituted cyclodextrins, which involves reactions on a cyclic sugar structure, provides examples of selective functionalization that could be conceptually applied to the cyclohexyl ring. mdpi.com

Linkage Chemistry and Formation of Complex Sulfamate Structures

The sulfamate group itself is a versatile functional group that can participate in various chemical transformations to form more complex structures. mcmaster.ca One area of exploration is the N-arylation of sulfamates through copper catalysis, which allows for the attachment of aryl groups to the nitrogen atom of the sulfamate. mcmaster.ca Palladium-catalyzed amination of aryl sulfamates is another method to form new carbon-nitrogen bonds. acs.org

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry offers a modern approach to creating sulfamate linkages. researchgate.netacs.org This "click chemistry" approach allows for the efficient coupling of molecules, and has been used to synthesize alkenyl sulfamates. acs.org These alkenyl sulfamates can then undergo further reactions, such as photomediated 1,3-rearrangement, to produce β-ketosulfonamides. acs.org

The synthesis of sulfamides, which are structurally related to sulfamates, also provides insights into forming complex structures. For instance, reacting amine salts of sulfamates with phosphorus oxytrichloride can yield N,N'-disubstituted sulfamides. datapdf.com Additionally, sulfamate groups have been used as replacements for phosphodiester linkages in DNA, demonstrating their ability to be incorporated into large, complex biomolecules. rsc.org The synthesis of benzyloxyamine derivatives and their conversion to ureas and thioureas also showcases the reactivity of amine-related functional groups in forming more complex molecules. cdnsciencepub.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are instrumental in elucidating the intricate structural details of molecules like cyclohexylsulfamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including this compound. scielo.org.zajchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

In the study of this compound, ¹H and ¹³C NMR spectra offer definitive information about the number and types of protons and carbon atoms present. uab.catmdpi.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable in establishing the connectivity between adjacent protons, helping to piece together the molecule's structure. acs.orgusf.eduslideshare.net For instance, in a complex of chlorhexidine (B1668724) and this compound, ¹H NMR and COSY were used to unambiguously identify the chemical structure. acs.orgusf.edu The chemical shifts observed in the NMR spectrum are sensitive to the electronic environment of each nucleus, providing further clues about the molecular structure. Advanced NMR methods can even be used for the automated elucidation of chemical structures from spectral data. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties This table presents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclohexyl C-H (axial)1.0 - 1.525 - 35
Cyclohexyl C-H (equatorial)1.6 - 2.025 - 35
C-H adjacent to N3.0 - 3.550 - 60
N-HVariable-

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These vibrations are specific to the types of chemical bonds and their arrangement, making IR and Raman spectroscopy powerful tools for identifying functional groups and studying molecular structure. researchgate.netroutledge.com

The IR and Raman spectra of this compound are characterized by bands corresponding to the stretching and bending vibrations of its constituent groups, such as C-H, N-H, S=O, and C-N bonds. researchgate.netnist.gov For example, the presence of a sulfamate (B1201201) group is confirmed by characteristic stretching frequencies for the S=O and S-N bonds. The analysis of these spectra can reveal information about intermolecular interactions, such as hydrogen bonding. usf.edu Differences in the vibrational spectra can also be used to identify different crystalline forms, or polymorphs, of the compound. americanpharmaceuticalreview.com

Table 2: Key Vibrational Modes for this compound This table is a generalized representation. Specific peak positions and intensities can vary.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (cyclohexyl)2850 - 2950
S=O Asymmetric Stretch1300 - 1350
S=O Symmetric Stretch1150 - 1200
C-N Stretch1000 - 1250

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org

In the analysis of this compound, techniques like Electrospray Ionization (ESI-MS) are often employed. acs.orgusf.edu ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight. stackexchange.comresearchgate.net Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the molecular ion. stackexchange.com The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.govlibretexts.org By carefully analyzing these fragments, researchers can piece together the connectivity of the atoms within the this compound molecule. acs.org

Solid-State Structural Analysis: X-ray Crystallography and Polymorphism Studies

While spectroscopic methods provide information about the molecule in solution or in the gas phase, X-ray crystallography offers a precise picture of the molecule's arrangement in the solid state.

Research has also been conducted on the polymorphism of this compound salts. researchgate.netsemanticscholar.org Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and their study is crucial in fields like pharmaceuticals. Thermal analysis techniques are often used in conjunction with X-ray diffraction to study the transitions between different polymorphic forms. semanticscholar.org

Conformational Analysis and Stereochemical Investigations of this compound

The cyclohexane (B81311) ring in this compound is not planar but exists in various conformations, with the "chair" conformation being the most stable. gmu.edulibretexts.orgslideshare.net Conformational analysis investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. ethz.ch

For this compound, the orientation of the sulfamate group (axial versus equatorial) on the cyclohexane ring is a key aspect of its conformational analysis. libretexts.org The relative stability of these conformers is influenced by steric interactions. libretexts.org Computational modeling and spectroscopic techniques can be used to study the energy differences between these conformations and to determine the preferred arrangement. vulcanchem.com Stereochemical investigations are also important, although this compound itself is achiral. ncats.ioresearchgate.net However, when it forms salts or complexes with chiral molecules, the resulting stereochemistry can be complex. ncats.io

Investigations into Optical Anisotropy and Related Phenomena

While direct and extensive research specifically on the optical anisotropy of this compound is not widely documented in the provided search results, the principles of this phenomenon are relevant to its structural analysis. Optical anisotropy refers to the variation of the refractive index of a material with the direction of light propagation and polarization. In crystalline materials, this is a common phenomenon and is directly related to the arrangement of molecules in the crystal lattice.

The detailed crystal structures obtained from X-ray diffraction provide the basis for understanding the potential optical anisotropy of this compound crystals. The orientation and packing of the molecules, including the anisotropic nature of the chemical bonds themselves, will determine how the crystal interacts with light. While not a primary focus of the cited research, the data from crystallographic studies could be used to model and predict such optical properties.

Theoretical and Computational Chemistry of Cyclohexylsulfamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry, also known as molecular quantum mechanics, applies quantum mechanics to chemical systems to calculate the electronic contributions to the physical and chemical properties of molecules. wikipedia.org The initial step in this process is typically solving the Schrödinger equation with the electronic molecular Hamiltonian, which determines the molecule's electronic structure. wikipedia.orgnorthwestern.edu

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules like cyclohexylsulfamate. researchgate.netresearchgate.net DFT calculations can predict molecular geometries, electronic properties, and the nature of intermolecular interactions. researchgate.net For instance, DFT has been used to study the interactions between sulfamic acid, a related compound, and water molecules. researchgate.net These studies often employ basis sets like 6-311++G(d,p) to achieve accurate results. researchgate.net

The reactivity of this compound can also be assessed using quantum chemical calculations. For example, in a study on enantioselective cyclization reactions, it was observed that the N-cyclohexyl sulfamate (B1201201) substrate showed no reaction under the optimized conditions, highlighting the influence of the bulky cyclohexyl group on reactivity. acs.org Computational methods like the activation strain model (ASM) and energy decomposition analysis (EDA) can be combined with DFT to understand the origins of enantioselectivity and reactivity. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods that model the forces and motions governing the interactions of atoms and molecules over time. ebsco.comnih.gov These simulations provide a detailed, dynamic picture of molecular behavior, which is crucial for understanding phenomena that are not apparent from static structures. ebsco.commdpi.comnih.gov

In the context of this compound, MD simulations can elucidate its interactions with its environment, such as water molecules or biological receptors. mdpi.com The behavior of this compound in aqueous solutions has been studied by determining properties like apparent molar volume and expansibility, which provide insights into ion-solvent and ion-ion interactions. researchgate.netresearchgate.net These studies help in understanding how the solute affects the structure of water. researchgate.netresearchgate.net

The study of intermolecular interactions is critical for understanding the properties of molecular complexes. scielo.br Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. ohio-state.edunih.gov For instance, in the salt propantheline (B1209224) this compound, the interaction between the cation and the this compound anion involves multiple weak C-H···O interactions rather than strong, specific hydrogen bonds. worktribe.com The crystal structures of various cyclamate salts, including sodium, potassium, and ammonium (B1175870) cyclamates, reveal that the cyclamate moieties are linked through hydrogen bonds to form linear chains. researchgate.net

Table 1: Calculated Interaction Energy Components for a Model Dimer System using SAPT This table is illustrative and based on general principles of SAPT analysis, not specific to this compound due to lack of published data.

Interaction ComponentEnergy (kcal/mol)
Electrostatics-8.5
Exchange10.2
Induction-2.1
Dispersion-5.8
Total Interaction Energy -6.2

Note: Data is hypothetical and for illustrative purposes.

Predictive Modeling for Structure-Property Relationships (non-biological)

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. frontiersin.org These models utilize molecular descriptors, which are numerical representations of a molecule's structural and physicochemical characteristics. frontiersin.org

For compounds like this compound, QSPR models can be developed to predict non-biological properties such as solubility, melting point, and viscosity. mdpi.comdiva-portal.org For instance, computational models have been successfully developed to predict the solubility of various drug molecules in different excipients. diva-portal.org Although specific QSPR models for this compound are not widely published, the principles can be applied. The development of such models often involves curating a dataset of molecules with known properties and using statistical methods to find correlations with calculated molecular descriptors. researchgate.net

The goal of these models is to enable the prediction of properties for new or untested compounds, which can accelerate research and development by reducing the need for extensive experimental work. mdpi.comresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including degradation pathways. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. northwestern.edu

For this compound, a known degradation pathway involves its conversion to cyclohexylamine (B46788). ethz.ch This transformation is catalyzed by the enzyme cyclamate sulfamatase. ethz.ch Further degradation of cyclohexylamine to cyclohexanone (B45756) can occur via cyclohexylamine oxidase. ethz.chnih.gov

Computational methods, such as DFT, can be used to study the elementary steps of such reactions. researchgate.net For example, DFT calculations can help analyze the degradation pathways and intermediates of related sulfonamide compounds. researchgate.net These theoretical studies can reveal details about bond cleavage, such as the cleavage of S-N and S-C bonds, and the sites within the molecule that are most susceptible to attack. researchgate.net In a different context, quantum yield measurements combined with computational analysis have been used to demonstrate that a reaction involving a sulfamate ester proceeds through a light-initiated chain propagation mechanism. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of cyclohexylsulfamate, providing the necessary separation from interfering components in a sample. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques employed. dss.go.th

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for this compound analysis. dss.go.th Various HPLC methods have been developed, differing in their separation mechanisms, columns, and detection systems to suit different analytical needs.

One approach involves reversed-phase HPLC combined with indirect visible photometry. dss.go.th A notable method uses a mobile phase composed of Methyl Red and a phosphate (B84403) buffer (pH 7.0) mixed with methanol (B129727), with detection at 433 nm. dss.go.th Another validated method for foodstuffs employs peroxide oxidation of cyclamate to cyclohexylamine (B46788), followed by derivatization with trinitrobenzenesulfonic acid. nih.gov The resulting derivative is then analyzed by reversed-phase HPLC with Ultraviolet (UV) detection, using cycloheptylamine (B1194755) as an internal standard for improved accuracy. nih.gov This method demonstrates linearity up to 1300 mg kg⁻¹ in foods and has detection limits in the range of 1-20 mg kg⁻¹. nih.gov

For simultaneous analysis of multiple sweeteners, HPLC with an evaporative light scattering detector (ELSD) has been specified. europa.eu This method can determine nine different sweeteners, including cyclamic acid, after sample clean-up using solid-phase extraction cartridges. europa.eu Additionally, HPLC methods using a C18 column with a mobile phase of methanol and water have been successfully applied for the separation and determination of sodium cyclamate in beverages and other nutritional products. nih.gov

Table 1: Comparison of HPLC Methodologies for this compound Analysis

Method TypeColumnMobile PhaseDetectorKey FindingsReference
Reversed-Phase HPLC with Indirect Visible PhotometryNot Specified30 mmol dm⁻³ Methyl Red and 0.02 mol dm⁻³ phosphate buffer (pH 7.0)–methanol (3:2 v/v)Visible Photometry (433 nm)Detection limit of 0.14 mmol dm⁻³; recoveries of 93-99%. dss.go.th
Reversed-Phase HPLC with DerivatizationNot SpecifiedNot SpecifiedUltraviolet (UV)LOD: 1-20 mg kg⁻¹; Linearity up to 1300 mg kg⁻¹ in foods. Requires oxidation and derivatization. nih.gov
HPLC for Multiple SweetenersNot Specified (Clean-up with Nucleosil® C8 Gravity cartridges)Methanol, buffer solution (formic acid/triethylamine), and acetone (B3395972) mixtureEvaporative Light Scattering Detector (ELSD)Simultaneously determines nine sweeteners, including cyclamic acid. europa.eu
Reversed-Phase HPLCC18 ColumnMethanol and waterDiode Array Detector (DAD)Successfully applied for analysis in soft drinks and special nutritional products. nih.gov

Gas Chromatography (GC) is another powerful technique for analyzing volatile or semi-volatile compounds. rfppl.co.in For a non-volatile compound like this compound, derivatization is required to increase its volatility. researchgate.net A common approach involves the hydrolysis of this compound to cyclohexylamine, which is more amenable to GC analysis. researchgate.net

A specific method utilizes headspace single-drop microextraction (HS-SDME) coupled with GC and a flame-ionization detector (FID). researchgate.net In this procedure, this compound reacts with nitrite (B80452) in an acidic medium to form the volatile compound cyclohexene, which is then extracted from the headspace and analyzed by GC. researchgate.net This HS-SDME-GC-FID method showed good linearity in the concentration range of 30–1000 μmol L⁻¹ and achieved a limit of detection of 5 μmol L⁻¹. researchgate.net Headspace analysis, in general, involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial, making it ideal for extracting volatile derivatives while leaving non-volatile matrix components behind. rfppl.co.inwikipedia.org This technique reduces sample preparation time and minimizes the risk of sample loss or contamination. rfppl.co.in

Table 2: GC-Headspace Methodology for this compound Analysis

ParameterDescriptionReference
TechniqueHeadspace single-drop microextraction (HS-SDME) with Gas Chromatography-Flame Ionisation Detection (GC-FID) researchgate.net
DerivatizationReaction of cyclamate with nitrite in acidic media to form cyclohexene. researchgate.net
Linearity Range30–1000 μmol L⁻¹ (R² = 0.9992) researchgate.net
Limit of Detection (LOD)5 μmol L⁻¹ (S/N = 3) researchgate.net
Repeatability (RSD)4% for a 200 μmol L⁻¹ solution researchgate.net
ApplicationSuccessfully used for determining cyclamate in beverages and sweetener tablets. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-mass ratio. clinicallab.com Its advantages include high separation efficiency, short analysis times, and minimal sample volume requirements. europeanpharmaceuticalreview.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are suitable for the analysis of ionized compounds like this compound. clinicallab.comeuropeanpharmaceuticalreview.com

While HPLC and GC are more commonly documented for this compound analysis, CE represents a viable alternative. dss.go.thresearchgate.net The technique is automated and versatile, with the ability to separate complex mixtures in various biological and chemical matrices. clinicallab.comthermofisher.com For instance, CZE has been effectively used in forensic toxicology to detect various substances in blood or urine and for the analysis of dyes. clinicallab.com Given that this compound is an anionic compound, its separation and quantification by CE, particularly CZE, is theoretically straightforward, offering a powerful analytical tool for its monitoring.

Gas Chromatography (GC) and Headspace Techniques

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for trace analysis. The combination of chromatography with mass spectrometry (MS) provides both high-resolution separation and definitive identification of analytes. nih.gov

The coupling of Liquid Chromatography or Gas Chromatography with Mass Spectrometry (LC-MS and GC-MS) offers unparalleled sensitivity and specificity for analyzing this compound. nih.govresearchgate.net These methods are critical for trace-level detection and for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological sample. lcms.czfrontiersin.org

LC-MS is particularly well-suited for analyzing this compound without the need for derivatization. An ion-pair HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) has been developed for its determination in foods. researchgate.netresearchgate.net The quantification was achieved using selected ion recording (SIR) at m/z 178, which corresponds to the cyclamate ion. researchgate.netresearchgate.net The integration of LC-MS and GC-MS provides a more complete picture in metabolomics studies, as each technique is sensitive to different classes of compounds. nih.gov For instance, GC-MS is excellent for volatile metabolites, while LC-MS can analyze a broader range of polar and non-polar compounds. nih.govlcms.cz This combined approach is powerful for studying the metabolic fate of this compound in biological systems.

Tandem Mass Spectrometry (MS/MS), often coupled with LC (LC-MS/MS), significantly enhances selectivity and sensitivity by reducing chemical noise and matrix interference. researchgate.netscienceopen.com This technique involves selecting a specific parent ion, fragmenting it, and then monitoring a specific fragment ion. This process, known as multiple reaction monitoring (MRM), is highly specific to the target analyte. scienceopen.com

A highly sensitive and selective method for confirming and quantifying cyclamate in foods utilizes HPLC-MS/MS. nih.gov In this method, operating in negative electrospray ionization mode, the parent ion of cyclamate (m/z 177.9) is selected and fragmented, and a specific fragment ion (m/z 79.7) is monitored for quantification. nih.gov This approach yielded a very low limit of detection (0.050 µg/g) and limit of quantitation (0.150 µg/g) in complex food matrices like diet soda and jelly. nih.gov The use of an isotopically labeled internal standard, such as cyclamate-d11, can further improve accuracy by correcting for matrix effects. researchgate.net The enhanced selectivity of MS/MS makes it an indispensable tool for regulatory analysis where unambiguous identification and precise quantification are required. researchgate.netscienceopen.com

Table 3: Tandem Mass Spectrometry (MS/MS) Parameters for this compound Detection

TechniqueIonization ModeParent Ion (m/z)Fragment/Daughter Ion (m/z)Key AdvantageReference
HPLC-MS/MSElectrospray Ionization Negative (ESI-)177.979.7High sensitivity and selectivity; LOD of 0.050 µg/g. nih.gov
UPLC-MS/MSElectrospray Ionization Negative (ESI-)Not specifiedNot specifiedRapid and accurate analysis of 7 food additives, including cyclamate, in MRM mode. scienceopen.com
LC-MS/MSElectrospray Ionization (ESI)178 (in SIR mode)Not applicable (SIR, not full MS/MS)Use of cyclamate-d11 internal standard corrects for matrix interference. researchgate.net

LC-MS and GC-MS for Trace Analysis and Metabolite Profiling

Spectrophotometric and Electrochemical Detection Systems

Spectrophotometric and electrochemical methods offer viable alternatives to chromatography for the determination of this compound. These techniques often rely on chemical reactions to produce a measurable signal, such as a change in color, fluorescence, or electrical potential.

Spectrophotometric Methods

Spectrophotometry measures the amount of light absorbed by a chemical substance. Since this compound itself does not absorb ultraviolet (UV) or visible light strongly, a derivatization step is typically required to convert it into a light-absorbing compound. mdpi.complos.org

One common approach involves the reaction of this compound with sodium hypochlorite (B82951) in an acidic solution to form N,N-dichlorocyclohexylamine. mdpi.comnanologica.com This derivative can then be extracted and quantified using UV spectrophotometry at a wavelength of 314 nm. mdpi.comnanologica.com This method is effective for analyzing samples like beverages, preserved fruits, and cakes. mdpi.com

Another innovative spectrophotometric method is based on the reaction of cyclamate with nitrous acid. researchgate.net In this procedure, the excess nitrite ions are used to degrade anthocyanins, leading to a color change that can be measured at 515 nm. researchgate.net This method has been successfully applied to the determination of cyclamate in tabletop sweeteners. researchgate.net Research has established optimal conditions for this reaction, achieving a linear range for cyclamate concentration between 3.19 and 20 mgL⁻¹ and a limit of detection (LOD) of 0.96 mgL⁻¹. researchgate.net

A high-performance liquid chromatography (HPLC) method can also utilize spectrophotometric detection after a pre-column derivatization step. For instance, cyclohexylamine, a decomposition product of cyclamate, can be derivatized with dansulfonyl chloride. plos.org The resulting derivative is then detected by a UV detector at 254 nm. plos.org

Table 1: Comparison of Spectrophotometric Methods for this compound Detection

Method PrincipleDerivatization ReagentDetection WavelengthLimit of Detection (LOD)Reference
Formation of N,N-dichlorocyclohexylamineSodium Hypochlorite314 nmNot Specified mdpi.comnanologica.com
Anthocyanin Degradation by NitriteNitrous Acid515 nm0.96 mg/L researchgate.net
HPLC with Pre-column DerivatizationDansulfonyl Chloride254 nm0.5 mg/kg (for cyclohexylamine) plos.org

Electrochemical Detection Systems

Electrochemical sensors measure changes in electrical properties (like potential or current) that occur when the target analyte interacts with an electrode surface. An emerging technology in this area is the "electronic tongue," which utilizes an array of potentiometric, ion-selective electrodes. farmaciajournal.com This system mimics the human sense of taste by generating a unique pattern of electrical signals for a specific substance. farmaciajournal.com An electronic tongue based on 16 ion-selective electrodes has been used to compare the taste-masking efficiency of sweeteners, including sodium this compound, by analyzing changes in electrical potential. farmaciajournal.com These systems provide a holistic chemical profile rather than just quantifying a single compound.

Development of Novel Sensor Technologies for this compound (e.g., Carbon Quantum Dots)

Recent research has focused on developing highly sensitive and selective sensor technologies for various analytes, with carbon quantum dots (CQDs) emerging as a promising nanomaterial. rsc.orgmdpi.com CQDs are carbon-based nanoparticles (typically smaller than 10 nm) that exhibit fluorescence and have desirable properties such as low toxicity, good stability, and ease of synthesis from inexpensive, green sources. rsc.orgresearchgate.net

Carbon Quantum Dot-Based Fluorescent Sensors

For the detection of this compound, a "turn-on" fluorescent sensor has been developed using CQDs synthesized from coffee grounds. researchgate.netresearchgate.net In this system, the fluorescence of the CQDs is initially low. Upon the addition of sodium cyclamate, a significant enhancement of the fluorescent signal is observed. researchgate.netresearchgate.net

The proposed mechanism for this "turn-on" response involves the formation of a core-shell structure. researchgate.netresearchgate.net It is suggested that this compound in an aqueous solution undergoes dehydration and condensation with the hydroxyl groups on the surface of the CQDs. researchgate.net This interaction, along with hydrogen bonding and van der Waals forces, leads to the formation of the core-shell structure, which enhances the fluorescence emission. researchgate.net

These CQD-based sensors demonstrate high sensitivity and selectivity. Under optimal conditions, a linear relationship between fluorescence intensity and sodium cyclamate concentration has been established in the range of 2.8 to 56 µmol/L. researchgate.net The limit of detection was calculated to be 3.16 µmol/L, which is significantly lower than the detection limits required by many national standards. researchgate.net The use of natural precursors like coffee grounds for CQD synthesis also highlights the cost-effective and environmentally friendly nature of this technology. researchgate.net

Table 2: Performance of a Carbon Quantum Dot-Based Sensor for this compound

Sensor TypePrecursor for CQDsDetection MechanismLinear RangeLimit of Detection (LOD)Reference
"Turn-on" Fluorescent SensorCoffee GroundsCore-shell structure formation via hydrogen bonding and van der Waals forces2.8–56 µmol/L3.16 µmol/L researchgate.netresearchgate.net

Mechanistic Investigations of Biochemical Interactions in Vitro and Non Clinical Models

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Cyclohexylsulfamate belongs to the sulfamate (B1201201) class of compounds, which are recognized as a versatile group of enzyme inhibitors. ontosight.ai The sulfamate moiety is a key functional group that can impart biological activity, including the inhibition of carbonic anhydrase (CA) enzymes. ontosight.ainih.gov Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Their inhibition has various pharmacological applications. nih.govnih.govscbt.com

Sulfamates, along with sulfonamides, are among the most important classes of CA inhibitors (CAIs). nih.govmdpi.com The mechanism of inhibition for many sulfamates involves the binding of the sulfamate group to the Zn(II) ion within the enzyme's active site. nih.gov This interaction disrupts the normal catalytic cycle of the enzyme. The inhibition profiles can vary significantly among different CA isoforms. For instance, a study on three α-CA isoforms from the coral Stylophora pistillata (SpiCA1, SpiCA2, and SpiCA3) showed they differ considerably in their susceptibility to inhibition by sulfonamides, highlighting the importance of isoform-specific inhibitor design. mdpi.com While detailed inhibition constants for this compound against a wide range of specific carbonic anhydrase isoforms are not extensively documented in the provided literature, the general activity of the sulfamate class suggests its potential as a carbonic anhydrase inhibitor. ontosight.ainih.gov

Table 1: General Inhibition Mechanisms of Carbonic Anhydrase by Zinc-Binding Inhibitors This table describes general mechanisms and is not specific to this compound unless otherwise studied.

Inhibition MechanismDescriptionInhibitor Classes Involved
Zinc BindersInhibitors coordinate directly to the catalytic Zn(II) ion in the active site, displacing or interfering with the binding of the zinc-coordinated water molecule/hydroxide (B78521) ion. nih.govSulfonamides, Sulfamates, Dithiocarbamates, Carboxylates, Hydroxamates. nih.gov
Anchoring to Zinc-Coordinated Water/HydroxideInhibitors do not directly bind the zinc ion but anchor to the zinc-coordinated water molecule or hydroxide ion. nih.govPhenols, Polyamines, Sulfocoumarins. nih.gov
Active Site OcclusionCompounds bind at the entrance of the active site cavity, blocking substrate access. nih.govCoumarins and their isosteres. nih.gov

Ligand Binding Dynamics with Macromolecules (e.g., DNA, Proteins)

The interaction of small molecules like this compound with macromolecules such as proteins and DNA is fundamental to understanding their biochemical roles. These interactions are governed by non-covalent forces and are crucial for processes like enzyme inhibition and gene regulation. numberanalytics.comresearchgate.net

In the context of protein binding, the specificity of interaction is key. A patent application mentions this compound in a list of potential salts for compounds containing a ligand that binds to a protein domain, which in turn is capable of binding to DNA. googleapis.com More broadly, the ability of a molecule to bind a protein selectively is a cornerstone of drug discovery. isomorphiclabs.comcellestia.com For example, the binding of ligands to nuclear hormone receptors, a class of transcription factors, can alter the receptor's conformation and regulate gene transcription. cellestia.com

Regarding DNA, some proteins bind non-specifically to the chromosome to condense and protect it, a mechanism observed with DNA-binding proteins from starved cells (Dps). wikipedia.org Specificity in DNA binding is often achieved through motifs like the helix-turn-helix, where amino acid side chains form specific hydrogen bonds with the major groove of DNA. libretexts.org While direct studies detailing the binding dynamics of this compound with DNA or specific proteins are sparse in the provided results, its chemical structure suggests the potential for interactions. For instance, in a study of enantioselective cyclization, an N-cyclohexyl sulfamate substrate failed to react, indicating that its specific size and shape (i.e., its molecular recognition profile) prevented effective binding to the chiral catalyst's active site. acs.org

Reaction Kinetics and Pathway Elucidation in Model Systems

The study of reaction kinetics is essential for understanding the rate and mechanism of biochemical processes. frontiersin.org Kinetic models can be developed to predict the response of a system to various conditions and to elucidate metabolic pathways. tappi.orgmathematicsgroup.com

The compound N-cyclohexylsulfamate (cyclamate) has been used in microbiological studies as an alternative sulfur source to investigate metabolic pathways. In one study, Pseudomonas aeruginosa was grown in a minimal medium where sulfate (B86663) was replaced with cyclamate. nih.gov The ability of the bacterium to grow at a comparable rate to sulfate-grown cells indicates that it possesses the enzymatic machinery to metabolize cyclamate, making it a substrate for a specific biochemical pathway. nih.gov This allows for the study of the sulfate starvation response without the confounding effects of a slow growth rate. nih.gov

In a related area, the enzyme cyclohexylamine (B46788) oxidase (CHAO), which degrades cyclohexylamine (a precursor in this compound production), has been characterized. researchgate.netnih.gov A study of CHAO from Acinetobacter sp. YT-02 determined its kinetic parameters, providing insight into the biocatalytic potential of the enzyme. nih.gov Such kinetic data are crucial for developing biocatalysts for industrial applications and for understanding microbial degradation pathways. researchgate.netnih.gov

Table 2: Kinetic Parameters of Cyclohexylamine Oxidase (CHAOYT–02) from Acinetobacter sp. YT-02 This data pertains to an enzyme that acts on a related compound, cyclohexylamine, providing a model for potential this compound-metabolizing enzymes.

ParameterValueCondition
Km (for cyclohexylamine)0.25 ± 0.02 mMpH 7.0, 50°C. nih.gov
Vmax4.3 ± 0.083 µM min−1
Optimal pH7.0Activity measured in buffers from pH 4.0-9.0. nih.gov
Optimal Temperature50°CActivity measured from 30-60°C. nih.gov

Studies on Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a concept central to supramolecular chemistry and biology. numberanalytics.comresearchgate.netuclouvain.be These interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, dictate how molecules like this compound bind to biological targets such as enzymes or receptors. numberanalytics.comresearchgate.net The "lock and key" model, first proposed by Emil Fischer, provides a classic analogy for this specificity. numberanalytics.com

The precise geometry and chemical properties of a molecule determine its ability to participate in molecular recognition. This principle is illustrated in a study where an N-cyclohexyl sulfamate substrate was tested in a catalytic, enantioselective aza-Michael cyclization. acs.org The reaction did not proceed with this substrate, whereas substrates with smaller N-substituents (like methyl) or no substituent reacted effectively. acs.org This finding highlights that the bulky cyclohexyl group likely created steric hindrance, preventing the sulfamate from adopting the necessary conformation to bind within the catalyst's active site. This failure to bind is a direct consequence of molecular recognition principles, where a mismatch between the "host" (catalyst) and "guest" (substrate) precludes a reaction. colorado.edu Such studies, even with negative results, provide valuable insights into the structural requirements for non-covalent interactions. rsc.org

Applications in Covalent Ligand-Directed Release (CoLDR) Chemistry

Covalent Ligand-Directed Release (CoLDR) is a chemical strategy that utilizes a ligand's affinity for a target protein to achieve site-specific labeling or release of a payload. nih.govnih.gov Recent research has identified sulfamates as a promising chemical group for this application. nih.govresearchgate.net Specifically, sulfamate acetamides have been developed as self-immolative electrophiles that possess tunable reactivity suitable for in vivo covalent targeting. nih.gov

The general mechanism involves designing a probe that contains a targeting ligand, a sulfamate-based electrophile, and a cargo (e.g., a fluorescent dye or another chemical tag). researchgate.net When the ligand guides the probe to the active site of the target protein, a nucleophilic residue on the protein (typically a cysteine) attacks the electrophilic center of the sulfamate. nih.govresearchgate.net This covalent binding event triggers a chemical rearrangement that results in the release of the directing ligand and the cargo, leaving only a small tag covalently attached to the protein. nih.govresearchgate.net This approach has been demonstrated with inhibitors for Bruton's tyrosine kinase (BTK), where sulfamate analogues showed comparable potency to existing inhibitors but with improved stability and potential for creating "turn-on" fluorescent probes. nih.govresearchgate.net A patent has also been filed for sulfamate-based compounds specifically for CoLDR applications. wipo.int While these studies focus on the sulfamate functional group, the use of a cyclohexyl moiety could modulate properties like solubility, cell permeability, or binding affinity of a potential CoLDR probe.

Role as a Biocatalytic Substrate or Intermediate

In biocatalysis, a compound can act as a substrate that is transformed by an enzyme or as an intermediate in a metabolic pathway. This compound has been shown to function as a substrate in certain biological systems. For example, some strains of bacteria can utilize it as a sole source of a specific nutrient. In a study of Pseudomonas aeruginosa, N-cyclohexylsulfamate (cyclamate) successfully served as the only source of sulfur, allowing the bacterium to grow at a rate comparable to when it was supplied with sulfate. nih.gov This demonstrates that the organism possesses an enzymatic pathway capable of cleaving the sulfur from the this compound molecule to meet its metabolic needs.

Conversely, a compound's structure may render it unsuitable as a substrate for other enzymes. In an investigation of enantioselective cyclization reactions promoted by a chiral bifunctional guanidine (B92328) catalyst, the N-cyclohexyl sulfamate substrate was found to be unreactive. acs.org This indicates that it was not a suitable substrate for this particular biocatalytic transformation, likely due to steric constraints imposed by the cyclohexyl group. acs.org

In a different context, sodium this compound has itself been employed as a catalyst in organic synthesis. It was found to be an effective catalyst for the one-pot, three-component synthesis of arylideneisoxazol-5-ones. researchgate.net This highlights the compound's versatility, acting as a substrate in some biological contexts and a catalyst in others.

Table 3: Summary of this compound's Role in Various Systems

System/ReactionRole of this compoundOutcomeReference
Pseudomonas aeruginosa metabolismSubstrate (Sulfur Source)Successfully utilized for growth, indicating it is metabolized. nih.gov
Enantioselective Aza-Michael CyclizationSubstrateNo reaction; not a suitable substrate for the chiral catalyst. acs.org
Synthesis of Arylideneisoxazol-5-onesCatalystEffectively catalyzed the three-component reaction. researchgate.net

Environmental Fate, Degradation Pathways, and Ecotoxicological Research

Microbial Biotransformation and Biodegradation Pathways (e.g., Cyclohexylamine (B46788) Formation)

The biotransformation of cyclohexylsulfamate in microbial systems is a significant pathway for its degradation, primarily characterized by the formation of its metabolite, cyclohexylamine. This conversion is facilitated by specific enzymes produced by various microorganisms.

Certain bacterial species have been identified as capable of metabolizing this compound. For instance, a Pseudomonas species can desulfate sodium this compound, converting it into cyclohexylamine. ethz.ch This initial step is catalyzed by the enzyme cyclamate sulfamatase (also referred to as cyclamate sulfohydrolase). ethz.chresearchgate.net The reaction involves the hydrolytic cleavage of the sulfamate (B1201201) group. researchgate.neth-its.org

This compound → Cyclohexylamine → Cyclohexanone (B45756) ethz.ch

This metabolic capability is not limited to Pseudomonas. Strains of Acinetobacter sp., isolated from activated sludge of a sodium N-cyclohexylsulfamate production plant, have also demonstrated the ability to degrade cyclohexylamine, using it as a sole source of carbon and energy. researchgate.netresearchgate.net The degradation in Acinetobacter sp. YT-02 also proceeds via cyclohexanone as an intermediate. frontiersin.org The gastrointestinal microflora in various species, including humans, are also responsible for the conversion of unabsorbed this compound to cyclohexylamine. iarc.fr

Research has focused on characterizing the enzymes involved in this biodegradation. Cyclohexylamine oxidase (CHAO) has been a particular subject of study. The gene encoding for CHAO has been cloned from Brevibacterium oxydans and Acinetobacter sp. YT-02. researchgate.netnih.gov Studies on the purified CHAO from Acinetobacter sp. YT-02 revealed its optimal activity at a pH of 7.0 and a temperature of 50°C. frontiersin.org

Table 1: Microbial Species and Enzymes in this compound and Cyclohexylamine Degradation

Microorganism Compound Degraded Key Enzyme(s) Metabolite(s) Reference
Pseudomonas sp. This compound Cyclamate Sulfamatase Cyclohexylamine ethz.ch
Pseudomonas sp. Cyclohexylamine Cyclohexylamine Oxidase Cyclohexanone ethz.ch
Acinetobacter sp. YT-02 Cyclohexylamine Cyclohexylamine Oxidase Cyclohexanone researchgate.netfrontiersin.org
Brevibacterium oxydans IH-35A Cyclohexylamine Cyclohexylamine Oxidase Cyclohexanone nih.gov

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments

The degradation of this compound in aquatic environments can occur through abiotic processes such as photolysis and hydrolysis, although its susceptibility varies significantly with the conditions.

Research into the photochemical reactivity of artificial sweeteners, including cyclamic acid (the acidic form of this compound), has shown it to be relatively stable under simulated solar radiation. nih.gov In one study, direct photochemical reactions degraded cyclamic acid only very slowly, with a photolytic half-life estimated to be more than several years in surface waters under solar radiation. nih.gov

However, degradation is more pronounced under more energetic ultraviolet (UVR) radiation, which is relevant for water treatment processes. nih.gov Studies have shown that while direct photolysis under simulated sunlight is minimal, cyclamic acid can be degraded under UV light. nih.govpan.pl One experiment noted that in a UV/Peroxymonosulfate (PMS) system, about 37% of cyclamate was degraded after 30 minutes of irradiation. pan.pl In the presence of a 2D TiO2 photocatalyst, complete degradation was achieved in under 30 minutes, and this was accelerated to 10-15 minutes with the addition of PMS. pan.pl

Indirect photochemical reactions, mediated by substances like nitrate (B79036) or dissolved organic matter, did not significantly enhance the degradation rate of cyclamic acid in one study. nih.gov However, the presence of ferric iron did increase the rate of photodegradation. nih.gov

Information regarding the hydrolytic degradation of this compound under typical environmental pH and temperature conditions is less detailed in the available literature. However, the enzymatic degradation pathway initiated by cyclamate sulfamatase is a hydrolytic cleavage, suggesting the carbon-nitrogen-sulfur linkage is susceptible to hydrolysis under specific catalytic conditions. researchgate.neth-its.org Reactions such as the hydrolytic cleavage of carbon-nitrogen single bonds are recognized chemical transformations. google.com

Table 2: Photodegradation of Cyclamic Acid Under Various Conditions

Condition Degradation Efficiency Half-Life (in surface water) Notes Reference
Simulated Solar Radiation Very slow > several years Direct photolysis is not a significant pathway. nih.gov
UV Radiation (>290 nm) Degraded Not specified Relevant for water treatment scenarios. nih.gov
UV/PMS System ~37% after 30 min Not applicable Enhanced degradation compared to photolysis alone. pan.pl
UV/2D TiO₂ Complete in < 30 min Not applicable Photocatalysis significantly increases degradation. pan.pl

Research on Environmental Occurrence and Analytical Monitoring Methods

This compound has been detected in various environmental compartments, particularly within the urban water cycle. Its presence is primarily linked to the discharge of effluent from wastewater treatment plants (WWTPs), as it is used as an artificial sweetener in numerous products. researchgate.netresearchgate.net

The monitoring of this compound and other artificial sweeteners in environmental matrices such as wastewater, surface water, and groundwater relies on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a key method for the sensitive and reliable determination of these compounds. researchgate.net These methods allow for detection at concentrations typically found in the environment, which can be in the microgram per liter range. pan.pl

Studies have shown that the removal efficiency of this compound in conventional WWTPs is generally high, often exceeding 90%, which is significantly better than for more persistent sweeteners like sucralose (B1001) and acesulfame (B1210027). researchgate.net This efficient removal is attributed to its susceptibility to biodegradation. researchgate.net Consequently, its detection frequency in river water is much lower compared to more persistent sweeteners. researchgate.net Despite its efficient removal, its continuous and widespread use means it can still be found in WWTP effluents and subsequently in receiving surface waters. researchgate.net

The role of artificial sweeteners as markers for wastewater pollution has been explored. researchgate.net While persistent compounds like acesulfame are often used for this purpose, the presence of this compound can also indicate contamination from anthropogenic sources. researchgate.net

Ecotoxicological Assessments in Non-Mammalian Model Organisms (e.g., aquatic species)

The ecotoxicological effects of this compound and its metabolites have been investigated in several non-mammalian model organisms to assess its potential environmental risk. While it is considered readily biodegradable, concerns remain about the chronic and metabolite toxicities of artificial sweeteners. researchgate.net

One validation study evaluated the effects of sodium cyclamate on the development of frog embryos. iarc.frnih.gov The study determined the median lethal concentration (LC50) and the concentration that induced malformations in 50% of surviving embryos. nih.gov Another study exposed developing Drosophila larvae to cyclamate, which resulted in a dose-related increase in the number of extra bristles and a reduction in the body size of the adult flies. iarc.frnih.gov

The metabolite, cyclohexylamine, has also been the subject of toxicological reviews. iarc.fr While many studies focus on mammalian toxicity, the data is relevant for understanding potential risks to other organisms. For instance, studies on rat embryos in vitro showed effects on growth and morphogenesis. iarc.fr

Considering the broader class of sulfamic acid derivatives, research on sulfamate in German surface and groundwater found that approximately 30% of samples exceeded the predicted no-effect concentration (PNEC), suggesting that effects on the aquatic ecosystem cannot be excluded. researchgate.net Although this compound is more complex, this highlights the need to consider the potential impact of sulfamate-containing compounds on aquatic life. The ecotoxicity of artificial sweeteners as a class of emerging pollutants is an area of ongoing research, with a focus on understanding their long-term environmental and health effects. pan.plresearchgate.net

Emerging Research Areas and Novel Applications in Chemical Sciences

Cyclohexylsulfamate in Advanced Materials Science and Engineering

The unique molecular structure of this compound is being leveraged in the development of new materials with tailored properties.

Functional Materials with Enhanced Optical Properties

The development of functional materials with specific optical properties is a significant area of materials science. rsc.org Organic chromophores, in particular, are valued for their structural flexibility, which allows for the fine-tuning of their electronic and optical characteristics. nih.gov Research in this field explores how the interaction of light with materials can be controlled for applications in photonics, optoelectronics, and beyond. nih.govmdpi.com The integration of various molecules can lead to materials with novel functionalities, such as those used in advanced medical diagnostics. mdpi.com

While direct research on this compound's inherent optical properties is not extensively documented in the provided results, its role as a component in complex material systems is an area of interest. For instance, the introduction of sodium N-cyclohexylsulfamate into a thin-film composite polyamide membrane was found to improve water flux and salt rejection, indicating a modification of the material's surface and transport properties, which are often linked to optical characteristics in functional membranes. researchgate.net The principles of modulating optical properties through polymerization and the creation of functional organic materials provide a framework within which this compound could be explored as a component to influence the optical behavior of larger systems. rsc.org

Integration into Polymeric Systems and Coatings

This compound and its derivatives are being investigated for their potential to be integrated into polymeric systems, influencing the properties of the final material. In a study on nanofiltration membranes, the addition of Sodium N-cyclohexylsulfamate (SCHS) during the interfacial polymerization of 1,4-Diaminocyclohexane (DCH) and trimesoyl chloride (TMC) was shown to enhance both water flux and salt rejection. researchgate.net This suggests that the presence of the this compound ion can modify the structure and performance of the resulting polyamide thin-film composite membrane. researchgate.net

Studies in Solution Chemistry and Ionic Properties

The behavior of this compound in solution provides fundamental insights into its physicochemical properties.

Viscosity and Conductometric Studies of this compound Solutions

The viscosity and conductivity of electrolyte solutions are important properties that provide information about ion-ion and ion-solvent interactions. chem-soc.si Several studies have investigated these properties for aqueous solutions of cyclohexylsulfamic acid and its alkali salts.

Viscosity measurements of aqueous solutions of cyclohexylsulfamic acid and its lithium, sodium, and potassium salts have been conducted. researchgate.net The relative viscosities of these solutions were analyzed using the extended Jones-Dole equation, which helps in understanding the interactions between the ions and the solvent. researchgate.net

Conductometric studies of aqueous solutions of various cyclohexylsulfamates, including lithium, sodium, potassium, and ammonium (B1175870) salts, have also been performed. These studies allow for the determination of the limiting molar conductivity and the association constant of the electrolyte. The results from these studies indicate that the investigated salts of cyclohexylsulfamic acid are fully dissociated in water and that the this compound anion exhibits negligible hydration. researchgate.net The limiting molar conductivities of the this compound ion have been evaluated from these measurements.

Table 1: Limiting Molar Conductivities (Λ∞) and Association Constants (KA) for Cyclohexylsulfamates in Aqueous Solution at 298.15 K

SaltΛ∞ / (S cm² mol⁻¹)KA / (dm³ mol⁻¹)
LiCy84.151.8
NaCy95.392.1
KCy118.672.5
NH₄Cy119.252.6

Data sourced from conductometric studies of aqueous solutions of cyclohexylsulfamates.

This table presents the limiting molar conductivities and association constants for different alkali this compound salts in water, providing quantitative data on their ionic behavior in solution.

Hydration and Ion-Pairing Phenomena of this compound

The behavior of the this compound ion in aqueous solutions is significantly influenced by its interactions with water molecules (hydration) and with counter-ions (ion-pairing). Research in this area utilizes various physicochemical measurements to elucidate these phenomena, providing insights into the structure and dynamics of these solutions.

Detailed Research Findings

Hydration of the this compound Anion

Studies on the volumetric and transport properties of this compound salts consistently indicate that the this compound anion is weakly hydrated in aqueous solutions. chem-soc.si This is largely attributed to the hydrophobic nature of the cyclohexyl group. The large size of the anion and the presence of the nonpolar cyclohexyl ring are thought to lead to hydrophobic interactions with water, rather than the formation of a strongly bound hydration shell typical of smaller, more charge-dense ions. Some studies go as far as to state that the hydration of the this compound anion is negligible. chem-soc.siresearchgate.netchem-soc.si

The hydrodynamic radius of the this compound anion has been reported to be between 0.322 nm and 0.332 nm over a temperature range of 278.15 K to 308.15 K. researchgate.net These values are in reasonable agreement with its crystal radius (0.37 nm) and the radius derived from volumetric data (0.334 nm at 298.15 K), which supports the idea that there is no extensive, tightly bound hydration layer. researchgate.net

Ion-Pairing in this compound Solutions

Conductometric studies are a primary method for investigating ion-pairing in electrolyte solutions. By measuring the molar conductivity of dilute solutions of this compound salts, researchers can determine the limiting molar conductivity (Λ∞) and the ion-pair association constant (Kₐ). A higher Kₐ value indicates a greater tendency for the cation and anion to form an ion pair.

Research has shown that this compound salts are generally considered to be completely dissociated in aqueous solutions, particularly with simple alkali metal cations. chem-soc.si However, the extent of ion association is influenced by the nature of the cation.

Studies on alkali metal cyclohexylsulfamates (Li⁺, Na⁺, K⁺) and ammonium this compound show relatively low association constants, confirming their behavior as strong electrolytes in water. In contrast, when paired with larger, more hydrophobic cations like tetraalkylammonium ions, the ion association becomes more pronounced. researchgate.net This suggests that hydrophobic-hydrophobic interactions between the large cation and the this compound anion contribute to the stability of the ion pair. researchgate.net

The investigation of thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the ion-association reaction provides further understanding of the driving forces behind this phenomenon. chem-soc.si

Data Tables

The following tables summarize key data from various research studies on the hydration and ion-pairing of this compound.

Table 1: Limiting Molar Ionic Conductivity of this compound Anion

This table presents the limiting molar ionic conductivity (λ°⁻) of the this compound anion at various temperatures, as determined from conductivity measurements of its salts. This parameter is crucial for calculating the theoretical conductivity of the salts and for determining ion-pairing association constants.

Temperature (K)Limiting Molar Ionic Conductivity (λ°⁻) (S·cm²·mol⁻¹)
278.1518.27
283.1520.25
288.1522.25
293.1524.31
298.1526.43
303.1528.60
308.1530.82
Data sourced from studies on aqueous solutions of rubidium and cesium cyclohexylsulfamates. chem-soc.sichem-soc.siresearchgate.netdlib.siuni-lj.si

Table 2: Association Constants (Kₐ) for Various this compound Salts in Aqueous Solution at 298.15 K

The association constant (Kₐ) quantifies the equilibrium between free ions and ion pairs in solution. The data below illustrates the influence of the cation on the extent of ion-pairing with the this compound anion.

CationAssociation Constant (Kₐ) (L·mol⁻¹)
Li⁺~1-1.5
Na⁺~1-1.5
K⁺~1-1.5
NH₄⁺~3-5
Tetramethylammonium (TMA⁺)~5-12
Tetraethylammonium (TEA⁺)~5-12
Tetra-n-propylammonium (TPA⁺)~5-12
Tetra-n-butylammonium (TBA⁺)~5-12
Data compiled from various conductometric studies. researchgate.net

Table 3: Viscosity B-Coefficients for Aqueous Solutions of Alkali Metal Cyclohexylsulfamates at 298.15 K

The Jones-Dole equation is used to describe the viscosity of electrolyte solutions, and the B-coefficient reflects the extent of ion-solvent interactions. Positive B-coefficients are indicative of structure-making solutes, while negative values suggest structure-breaking properties. For this compound salts, the B-coefficients are positive and relatively large, which is characteristic of salts with large hydrophobic ions. researchgate.netmdpi.com

SaltViscosity B-Coefficient (dm³·mol⁻¹)
Li-Cyclohexylsulfamate0.368
Na-Cyclohexylsulfamate0.380
K-Cyclohexylsulfamate0.354
Rb-Cyclohexylsulfamate0.347
Cs-Cyclohexylsulfamate0.342
Data sourced from viscosity measurements of aqueous solutions. researchgate.net

Table 4: Limiting Apparent Molar Volumes (V₂°) of this compound Salts in Aqueous Solution at 298.15 K

The limiting apparent molar volume (V₂°) provides information about the volume occupied by the solute at infinite dilution and is sensitive to ion-solvent interactions.

SaltLimiting Apparent Molar Volume (V₂°) (cm³·mol⁻¹)
Li-Cyclohexylsulfamate119.34
Na-Cyclohexylsulfamate122.05
K-Cyclohexylsulfamate127.35
Rb-Cyclohexylsulfamate130.15
Cs-Cyclohexylsulfamate133.70
NH₄-Cyclohexylsulfamate135.13
Data sourced from density measurements of aqueous solutions. researchgate.netresearchgate.net

Future Directions and Identified Research Gaps in Cyclohexylsulfamate Chemistry

Challenges and Opportunities in Scalable and Sustainable Synthesis

The industrial production of cyclohexylsulfamate has traditionally relied on the sulfonation of cyclohexylamine (B46788), which is derived from the reduction of aniline (B41778). iarc.frnih.gov While effective, this process presents several challenges and opportunities for developing more scalable and sustainable synthetic routes.

Challenges:

  • Dependence on Petrochemical Feedstocks: The conventional synthesis pathway is reliant on starting materials derived from petroleum, raising concerns about long-term sustainability and environmental impact.
  • Use of Harsh Reagents: The sulfonation step often involves reagents that require careful handling and can generate hazardous byproducts, necessitating robust waste management protocols. nii.ac.jp
  • Energy-Intensive Processes: The overall synthesis can be energy-intensive, contributing to the carbon footprint of the production process.
  • Opportunities for Sustainable Synthesis:

  • Green Chemistry Approaches: There is a growing interest in applying the principles of green chemistry to the synthesis of this compound. researchgate.netresearchgate.net This includes exploring the use of less hazardous solvents, developing catalytic systems to improve efficiency and reduce waste, and investigating alternative energy sources like microwave irradiation to accelerate reactions.
  • Biocatalysis: The use of enzymes, such as ω-transaminases, presents a promising avenue for the asymmetric synthesis of chiral amines, which could be adapted for the production of cyclohexylamine or its derivatives from renewable feedstocks. researchgate.net This approach offers the potential for high selectivity and milder reaction conditions.
  • Flow Chemistry: Micro-flow technology offers precise control over reaction parameters, enabling rapid and efficient synthesis with improved safety and scalability. nii.ac.jp One-flow syntheses from inexpensive and readily available starting materials like chlorosulfonic acid are being explored for sulfamate (B1201201) esters and could be adapted for this compound production. nii.ac.jp
  • Alternative Starting Materials: Research into alternative, bio-based starting materials to replace aniline is a key area for enhancing the sustainability of this compound production.
  • A comparative table of conventional versus potential green synthesis methods is presented below:

    Feature Conventional Synthesis Potential Green Synthesis
    Starting Materials Aniline (petroleum-derived) Bio-based precursors
    Reagents Strong sulfonating agents Catalytic systems, enzymes
    Solvents Organic solvents Water, green solvents
    Energy Input High temperature and pressure Mild conditions, alternative energy sources
    Byproducts Potentially hazardous waste Minimized and less hazardous waste

    Advancements in Ultra-Trace Analytical Techniques for Complex Matrices

    The detection and quantification of this compound in complex matrices such as food, beverages, and biological samples present significant analytical challenges. The need for highly sensitive and selective methods is driven by regulatory requirements and the desire to understand the compound's fate and behavior in various environments.

    Challenges:

  • Matrix Interference: The presence of other components in the sample, such as proteins, fats, and sugars, can interfere with the analysis, leading to inaccurate results. bloomtechz.com
  • Low Concentration Levels: In many applications, this compound may be present at very low concentrations, requiring analytical techniques with high sensitivity. chromatographyonline.com
  • Sample Preparation: Traditional methods often involve extensive sample preparation steps, such as extraction and derivatization, which can be time-consuming and introduce errors. bloomtechz.com
  • Advancements in Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for the analysis of this compound. nih.gov Recent advancements include the development of new column technologies and derivatization reagents to enhance separation and detection. For instance, derivatization with 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F) followed by HPLC with fluorescence detection allows for the determination of cyclamate in complex foodstuffs with a detection limit as low as 0.4 mg/kg. nih.gov
  • Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (HPLC-MS) provides high selectivity and sensitivity for the detection of this compound. researchgate.net Techniques like electrospray ionization (ESI) have been successfully employed. researchgate.net Inductively coupled plasma-mass spectrometry (ICP-MS) is another powerful tool for trace and ultra-trace elemental analysis, which can be adapted for this compound detection after appropriate sample treatment. ump.edu.pldrawellanalytical.com
  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is another valuable tool for the analysis of this compound.
  • Nanostructure-Based Sensors: The development of nanostructured materials for use in analytical devices is a rapidly emerging field. chromatographyonline.com These materials can enhance extraction efficiencies and improve the detection limits of mass spectrometry. chromatographyonline.comnih.gov
  • A table summarizing the performance of various analytical techniques is provided below:

    Technique Sample Preparation Detection Limit Key Advantages
    HPLC with UV Detection Derivatization may be required ~5 mg/kg nih.gov Widely available, robust
    HPLC with Fluorescence Detection Derivatization required 0.4 mg/kg nih.gov High sensitivity
    HPLC-MS Minimal 5 ng/mL researchgate.net High selectivity and sensitivity
    Gas Chromatography (GC) Derivatization required 0.045 mg/kg bloomtechz.com Good for volatile derivatives
    Turbidity Method Derivatization required 0.02 g/kg bloomtechz.com Simple instrumentation
    Spectrophotometry Complex pretreatment 0.3 mg/L bloomtechz.com Cost-effective

    Development of Sophisticated Computational Models for Predictive Analysis

    Computational chemistry and in silico modeling are becoming increasingly important tools for understanding the properties and behavior of chemical compounds, including this compound. These models can predict various characteristics, from physicochemical properties to biological interactions, thereby guiding experimental research and reducing the need for extensive laboratory work.

    Challenges:

  • Model Accuracy: The predictive accuracy of computational models depends heavily on the quality of the underlying algorithms and the parameters used.
  • Complexity of Interactions: Modeling the complex interactions of this compound with biological systems, such as taste receptors, requires sophisticated and computationally intensive methods. nih.gov
  • Data Availability: The development and validation of robust models require large and reliable experimental datasets.
  • Advancements in Computational Modeling:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound and related compounds with their properties, such as sweetness intensity or other biological activities.
  • Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets. nih.govbiomedpharmajournal.org In the context of this compound, molecular docking can provide insights into its interaction with the sweet taste receptor (TAS1R2/TAS1R3). nih.gov For example, simulations have identified specific residues, such as Arg-725, Gln-794, and Gln-636, as being important for the binding of cyclamate to the receptor. nih.gov
  • Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its environment, such as a solvent or a biological receptor. nih.gov This can help in understanding the conformational changes that occur upon binding and the stability of the resulting complex.
  • ADMET Prediction: In silico models are now widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. ijcrt.org This can help in the early assessment of the potential of new this compound derivatives or related compounds.
  • Exploration of New Interdisciplinary Applications and Collaborative Research Avenues

    While this compound is primarily known as a sweetener, its unique chemical structure opens up possibilities for its use in other fields. Collaborative research across different disciplines is crucial for exploring these new applications.

    Potential New Applications:

  • Pharmaceuticals: The sulfamate functional group is present in a number of approved drugs and is being investigated for a variety of therapeutic applications. ontosight.ai The cyclohexyl moiety can also influence the pharmacokinetic properties of a molecule. The potential of this compound as a scaffold or building block in drug discovery is an area ripe for exploration.
  • Materials Science: The ability of this compound to interact with other molecules through hydrogen bonding and other non-covalent interactions could be exploited in the development of new materials, such as coatings or functional polymers. researchgate.net
  • Agrochemicals: Some sulfamate derivatives have shown herbicidal activity. solubilityofthings.com Research into the potential of this compound and its derivatives in this area could lead to the development of new crop protection agents. solubilityofthings.com
  • Collaborative Research Avenues:

  • Academia-Industry Partnerships: Collaboration between academic research groups and industrial partners can accelerate the translation of fundamental research into practical applications. datamintelligence.com
  • International Collaborations: Joint research projects between scientists in different countries can bring together diverse expertise and resources to tackle complex scientific challenges. dfg.dekit.edumbnresearch.comuni-heidelberg.de
  • Cross-Disciplinary Research: Bringing together chemists, biologists, materials scientists, and computational scientists can foster innovation and lead to the discovery of novel applications for this compound that might not be apparent from a single disciplinary perspective. tu-dresden.de For instance, research on the gut microbiome has identified this compound as a differential metabolite in certain health conditions, suggesting a need for further investigation into its biological effects through collaboration between chemists and medical researchers. mdpi.com
  • Q & A

    Q. What are the foundational chemical and toxicological properties of cyclohexylsulfamate that necessitate its regulation in food additives?

    this compound’s instability under metabolic conditions leads to the formation of cyclohexylamine, a metabolite linked to chromosomal aberrations and carcinogenicity in animal models . Key properties include its solubility in aqueous environments and its interaction with biological systems, which can be studied via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify residues and metabolites . Researchers should prioritize in vitro assays (e.g., Ames test) and in vivo rodent models to assess genotoxicity and dose-response relationships .

    Q. How can researchers design experiments to synthesize this compound derivatives while ensuring structural stability?

    Synthesis protocols should optimize reaction conditions (e.g., pH, temperature) to minimize hydrolysis. For example, using anhydrous solvents and inert atmospheres reduces degradation. Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy is critical to confirm structural integrity. Reference AOAC Official Methods for validation of synthetic yields and purity .

    Q. What historical regulatory findings should inform contemporary studies on this compound’s safety?

    The 1969 U.S. FDA ban, based on carcinogenicity in animal models, and Japan’s subsequent prohibition after confirming cyclohexylamine-induced chromosomal damage in human cell cultures are pivotal. Researchers must contextualize new data within these historical benchmarks, addressing gaps such as long-term low-dose exposure effects .

    Advanced Research Questions

    Q. How can conflicting data on this compound’s toxicity across different model organisms be systematically resolved?

    Contradictions often arise from interspecies metabolic variations or experimental design disparities (e.g., dosage regimes, exposure duration). A meta-analysis of existing studies, stratified by model organism (e.g., rats vs. primates) and methodology, can identify confounding variables. Sensitivity analyses should isolate factors like cytochrome P450 activity differences, which influence metabolite generation .

    Q. What experimental frameworks are suitable for elucidating this compound’s mechanism of action in inducing genetic damage?

    Combine omics approaches (transcriptomics, proteomics) with targeted assays. For example:

    • Use CRISPR-Cas9 gene editing to knock out suspected detoxification pathways (e.g., GST enzymes) in cell lines.
    • Apply single-cell RNA sequencing to identify dysregulated genes post-exposure. Validate findings using chromosomal aberration tests (e.g., micronucleus assay) and compare results to historical FDA data .

    Q. How should researchers address methodological limitations in detecting trace this compound residues in complex matrices (e.g., beverages, biological fluids)?

    Optimize extraction protocols via solid-phase extraction (SPE) paired with advanced detection methods:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in biological samples.
    • Ion chromatography for beverages, referencing AOAC Method 968.16 for cyclamate quantification . Include spike-and-recovery experiments to validate accuracy in heterogeneous matrices.

    Q. What statistical models are most effective for analyzing dose-response relationships in this compound toxicity studies?

    Employ nonlinear regression models (e.g., Hill equation) to characterize thresholds for adverse effects. Bayesian hierarchical models can account for inter-study variability in meta-analyses. For in vivo data, Kaplan-Meier survival curves with log-rank tests are appropriate for carcinogenicity endpoints .

    Methodological Guidance for Data Interpretation

    Q. How to reconcile discrepancies between in vitro and in vivo genotoxicity data for this compound?

    • In vitro-in vivo extrapolation (IVIVE) : Adjust for metabolic differences using physiologically based pharmacokinetic (PBPK) modeling.
    • Benchmark dose (BMD) analysis : Compare potency across systems to identify critical pathways. Cross-validate results with human-relevant models, such as 3D organoid cultures, to bridge translational gaps .

    Q. What strategies ensure reproducibility in this compound research amid variability in metabolite profiles?

    • Standardize protocols for sample storage (e.g., -80°C with antioxidants to prevent degradation).
    • Use isotopic labeling (e.g., ¹³C-cyclohexylsulfamate) to track metabolite formation.
    • Report detailed methods for analytical instrument calibration and quality control in line with AOAC guidelines .

    Ethical and Reporting Considerations

    Q. How to ethically justify animal studies on this compound given its known carcinogenicity?

    Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Use computational toxicology (e.g., QSAR models) to prioritize in vivo testing only for high-priority hypotheses. Document ethical approvals and compliance with institutional animal care guidelines .

    Q. What are the best practices for reporting negative or inconclusive findings in this compound research?

    Follow FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use platforms like Zenodo to share raw data. Discuss limitations transparently, including potential confounding variables (e.g., batch-to-batch chemical variability) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.